2,7-Dibutoxy-9H-fluoren-9-one

Description

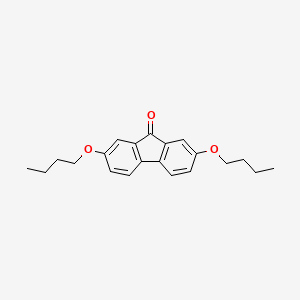

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibutoxyfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-3-5-11-23-15-7-9-17-18-10-8-16(24-12-6-4-2)14-20(18)21(22)19(17)13-15/h7-10,13-14H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUDCZPIKWPUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2,7-Dibutoxy-9H-fluoren-9-one

The following technical guide details the chemical profile, synthesis, and application logic for 2,7-Dibutoxy-9H-fluoren-9-one , a specialized intermediate in organic electronics.

Synthesis, Characterization, and Application in Organic Electronics

Part 1: Executive Summary & Identity

This compound is a functionalized fluorenone derivative primarily utilized as a soluble intermediate in the synthesis of conjugated polymers and liquid crystalline materials. Unlike its parent compound, 2,7-dihydroxy-9-fluorenone, the dibutoxy derivative possesses alkyl chains that significantly enhance solubility in common organic solvents (chloroform, THF, toluene), making it a critical building block for solution-processable Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Identity

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | 2,7-Bis(butoxy)-9-fluorenone; 2,7-Di-n-butoxyfluorenone |

| CAS Number | Not Widely Listed (Derivative of CAS 42523-29-5 ) |

| Parent CAS | 42523-29-5 (2,7-Dihydroxy-9-fluorenone) |

| Molecular Formula | C₂₁H₂₄O₃ |

| Molecular Weight | 324.42 g/mol |

| Appearance | Yellow to orange crystalline solid (Predicted) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |

Note on CAS: As a specialized research intermediate, this compound is frequently synthesized in situ or on-demand. It is best identified by its parent scaffold (CAS 42523-29-5) and the specific alkylation modification.

Part 2: Physicochemical & Synthetic Logic

The Solubility Problem

Unsubstituted fluorenones are rigid, planar molecules with strong

-

Solution: Alkylation at the 2,7-positions with butoxy chains disrupts the crystal packing (lowering melting point) and increases interaction with non-polar solvents, enabling solution processing.

Synthesis Protocol: Williamson Etherification

The most robust route to this compound is the double alkylation of 2,7-dihydroxy-9-fluorenone using 1-bromobutane via a Williamson ether synthesis mechanism.

Reaction Scheme

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale.

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

) or Argon to prevent oxidative side reactions.

-

-

Reagent Loading:

-

Add 2.12 g (10 mmol) of 2,7-Dihydroxy-9-fluorenone (Parent CAS 42523-29-5).

-

Add 4.14 g (30 mmol, 3 equiv) of anhydrous Potassium Carbonate (K₂CO₃) . The excess base ensures complete deprotonation of the phenol groups.

-

Add 30 mL of anhydrous DMF (N,N-Dimethylformamide) or Acetone . Note: DMF is preferred for higher temperatures and faster kinetics; Acetone requires longer reflux times.

-

-

Alkylation:

-

Add 3.4 mL (32 mmol, ~3.2 equiv) of 1-Bromobutane dropwise via syringe.

-

Heat the mixture to 100°C (if using DMF) or Reflux (~60°C) (if using Acetone) for 12–24 hours .

-

Monitoring: Check reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The starting material (polar, low

) should disappear, replaced by a less polar spot (high

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water . The product should precipitate out.[1]

-

Filter the solid using a Buchner funnel.

-

Wash the solid copiously with water to remove residual DMF and inorganic salts (KBr).

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or a Hexane/Ethanol mixture.

-

Alternatively, purify via column chromatography (Silica gel, eluting with Hexane/CH₂Cl₂).

-

Part 3: Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.

Figure 1: Synthetic workflow for the alkylation of 2,7-dihydroxy-9-fluorenone.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR ( H-NMR)

-

Aromatic Region (6.8 – 7.5 ppm): You will observe the specific coupling pattern of the fluorenone core (two sets of doublets and one singlet or doublet of doublets per ring).

-

Alpha-Methylene (-O-CH₂-): A triplet around 4.0 – 4.1 ppm . This is the diagnostic peak confirming successful alkylation.

-

Alkyl Chain: Multiplets at 1.4 – 1.8 ppm (methylene) and a triplet at 0.9 – 1.0 ppm (terminal methyl).

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at ~1700–1720 cm⁻¹ (Fluorenone carbonyl).

-

C-O Stretch: Strong bands at ~1200–1250 cm⁻¹ (Aryl alkyl ether).

-

Absence of O-H: The broad peak at 3200–3500 cm⁻¹ (from the starting phenol) must be absent .

Part 5: Applications in Drug Development & Materials[8]

Organic Electronics (OLEDs)

The 2,7-dibutoxy substitution pattern is specifically chosen to tune the HOMO/LUMO levels and solubility .

-

Hole Transport: The electron-donating alkoxy groups raise the HOMO level, facilitating hole injection in OLED devices.

-

Polymer Precursor: This molecule can be halogenated (e.g., brominated at positions 4,5) to serve as a monomer for polyfluorenes, a class of blue-emitting conductive polymers.

Pharmaceutical Intermediates

While less common than the Tilorone derivative (which uses diethylaminoethyl chains), the dibutoxy derivative serves as a lipophilic analog for studying:

-

Intercalation: How planar fluorenone cores insert into DNA base pairs.

-

Antiviral Activity: Structure-Activity Relationship (SAR) studies often vary the alkyl chain length (butoxy vs. ethoxy) to optimize membrane permeability.

References

-

PubChem. 2,7-Dihydroxyfluoren-9-one (Parent Compound). National Library of Medicine. Available at: [Link]

-

ResearchGate. Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9H-fluoren-9-one Derivatives. (Discusses alkylation protocols). Available at: [Link]

-

MOLBASE. 2,7-Dihydroxy-9-fluorenone MSDS and Properties. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,7-Dibutoxy-9H-fluoren-9-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-Dibutoxy-9H-fluoren-9-one, a derivative of the versatile fluorenone core. This document details the fundamental molecular and physical properties of this compound, including its molecular formula and weight. A significant focus is placed on its synthesis, outlining the common and effective method of Williamson ether synthesis starting from its precursor, 2,7-dihydroxy-9-fluoren-9-one. The guide delves into the experimental protocols, mechanistic considerations, and purification techniques essential for obtaining high-purity material. Furthermore, this document explores the potential applications of this compound, particularly in the fields of organic electronics and as a key intermediate in the synthesis of pharmacologically active molecules. This guide is intended to be a valuable resource for researchers and professionals working in materials science and drug discovery, providing the necessary technical information to facilitate further investigation and application of this compound.

Core Molecular and Physical Properties

This compound is an organic compound characterized by a central fluorenone skeleton functionalized with two butoxy groups at the 2 and 7 positions. These alkoxy chains significantly influence the molecule's solubility, electronic properties, and solid-state packing, making it a compound of interest for various applications.

Molecular Formula and Weight

The chemical structure of this compound consists of a C13 fluorenone core with two C4H9O butoxy groups. The molecular formula and weight are crucial parameters for any experimental work, including reaction stoichiometry and analytical characterization.

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₃ |

| Molecular Weight | 324.42 g/mol |

The molecular weight is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the Williamson ether synthesis. This well-established reaction involves the alkylation of the hydroxyl groups of 2,7-dihydroxy-9-fluoren-9-one with a suitable butylating agent.

Precursor Synthesis: 2,7-Dihydroxy-9-fluoren-9-one

The synthesis of the precursor, 2,7-dihydroxy-9-fluoren-9-one, is a critical first step. A common method, first reported in 1967, involves a multi-step process starting from fluorene.[1][2] This process includes sulfonation, oxidation, alkali fusion, and ring-closure reactions.[1][2] While the raw materials are readily available and cost-effective, this method can present challenges such as the use of strong oxidizing agents like potassium permanganate, which generates significant waste, and high-temperature solid-phase reactions that can be difficult to control.[1][2]

More recent and optimized protocols have been developed to improve yield and purity. One such method involves the reaction of 4,4'-dihydroxybiphenyl-2-carboxylic acid with zinc chloride, resulting in a high yield and purity of the desired 2,7-dihydroxy-9-fluoren-9-one.[3]

Williamson Ether Synthesis of this compound

The conversion of 2,7-dihydroxy-9-fluoren-9-one to its dibutoxy derivative is achieved through a nucleophilic substitution reaction. The hydroxyl protons of the precursor are first abstracted by a base to form a more nucleophilic alkoxide, which then reacts with a butyl halide.

Reaction Scheme:

Sources

Advanced Electronic Characterization of Fluorenone Derivatives: From Molecular Tuning to Device Integration

Executive Summary

Fluorenone (9H-fluoren-9-one) derivatives represent a critical scaffold in both organic electronics and medicinal chemistry due to their electron-deficient nature and rigid planar architecture. Unlike their parent fluorene counterparts, the C9 carbonyl group imparts a significant dipole moment and lowers the Lowest Unoccupied Molecular Orbital (LUMO), making these materials excellent n-type semiconductors for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Simultaneously, this redox activity underpins their utility in pharmaceutical applications, particularly as oxidative stress inducers in antimalarial therapies.

This guide synthesizes the electronic structure-property relationships of fluorenone derivatives, providing a validated protocol for electrochemical characterization and a comparative analysis of substituent effects on frontier orbital energies.

Part 1: The Electronic Core – Molecular Architecture

The electronic utility of fluorenone stems from two structural features: the biphenyl conjugation and the electron-withdrawing carbonyl bridge .

The Carbonyl Effect

The C=O bond at the 9-position acts as a strong electron-withdrawing group (EWG). This pulls electron density away from the aromatic rings, stabilizing the LUMO significantly compared to fluorene.

-

Fluorene LUMO: ~ -0.5 eV (High-lying, electron-rich)

-

Fluorenone LUMO: ~ -1.53 eV to -2.0 eV (Lower-lying, electron-deficient)

This depression of the LUMO energy level allows fluorenone derivatives to accept electrons readily, a trait essential for Electron Transport Layers (ETL) in devices and redox cycling in biological systems.

Substituent Tuning Logic

Electronic properties are fine-tuned by substitution at specific positions, primarily C2, C4, and C7.

-

Positions 2,7 (Para to biphenyl linkage): Ideal for extending conjugation length. Adding electron donors (e.g., thiophene, amines) here creates a "Push-Pull" system, narrowing the band gap (HOMO-LUMO gap) for visible light absorption.

-

Positions 4,5 (Bay region): Steric hindrance here can twist the core, disrupting planarity and reducing aggregation, which is vital for preventing fluorescence quenching in OLEDs.

Part 2: Comparative Electronic Parameters

The following table aggregates experimental and calculated electronic data for key fluorenone classes. Note the dramatic shift in HOMO/LUMO levels when strong acceptors (Nitro) or donors (Aryl Vinyl) are introduced.

| Derivative Class | Substituent Type | HOMO (eV) | LUMO (eV) | Band Gap ( | Application |

| Fluorenone (Ref) | None | -6.5 to -7.99* | -1.53 to -2.2 | ~4.5 - 6.4 eV | Precursor / Standard |

| Nitro-Fluorenone | EWG ( | -6.80 | -3.40 | 3.40 eV | Electron Acceptor / Sensor |

| Aryl-Vinyl Fluorenone | Extended | -5.14 to -5.53 | -2.91 to -3.13 | 2.23 - 2.40 eV | OLED Emitter / Memory |

| Dicyanovinyl | Strong EWG | -6.20 | -3.80 | 2.40 eV | n-Type Semiconductor |

| Fluorenol | Reduced ( | -7.56 | -1.65 | 5.91 eV | Insulator / Intermediate |

*Note: Values vary based on solvent and measurement method (CV vs. DFT). DFT values (e.g., CAM-B3LYP) often overestimate the gap compared to electrochemical onset.

Part 3: Visualization of Structure-Property Relationships

The following diagram illustrates the causal logic between structural modification and resulting electronic properties.

Figure 1: Logic flow connecting chemical substitution to electronic modulation and final application utility.

Part 4: Validated Experimental Protocol (Cyclic Voltammetry)

To accurately determine the HOMO/LUMO levels cited above, a rigorous Cyclic Voltammetry (CV) protocol is required. This method relies on the onset potential of oxidation (

Reagents & Setup

-

Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN) for reduction.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Electrodes:

-

Working: Glassy Carbon (polished with 0.05

alumina). -

Counter: Platinum wire.

-

Reference:

(0.01 M

-

-

Internal Standard: Ferrocene (

).

Step-by-Step Workflow

-

Electrode Conditioning: Polish the glassy carbon electrode until a mirror finish is achieved. Sonicate in ethanol/water (1:1) for 2 minutes to remove alumina residue.

-

Blank Scan: Run a CV of the electrolyte solution (Solvent +

) without the analyte to ensure the electrochemical window is clean (-2.5V to +1.5V). -

Analyte Addition: Dissolve the fluorenone derivative to a concentration of

M. Degas the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (oxygen reduction interferes with LUMO determination). -

Measurement: Scan at rates of 50, 100, and 200 mV/s. Record the onset potentials (

and -

Validation (Internal Standard): Add a small crystal of Ferrocene to the cell and re-scan. Identify the Ferrocene redox couple (

).

Calculation of Energy Levels

The vacuum energy level of Ferrocene is taken as -4.8 eV.

Note: For fluorenone derivatives, the reduction wave is often reversible (stable radical anion formation), while oxidation may be irreversible.

Part 5: Applications & Mechanistic Insights

Organic Electronics (OLEDs & Memory)

Fluorenone derivatives serve as non-fullerene acceptors and electron transport materials .

-

Mechanism: The low-lying LUMO facilitates electron injection from the cathode.

-

Device Performance: Aryl-vinyl fluorenones have demonstrated non-volatile flash memory behavior with ON/OFF ratios exceeding

, driven by the electric-field-induced charge transfer from the donor wings to the fluorenone core [4].

Medicinal Chemistry (Drug Development)

While often viewed as materials, the electronic properties of fluorenones directly dictate their biological efficacy.

-

Mechanism: The ability of the fluorenone core to undergo reversible reduction (as seen in CV) allows it to act as a redox cycler in vivo.

-

Therapeutic Action: In the presence of biological reductants (e.g., NADH), the fluorenone is reduced to a radical anion. This radical reacts with molecular oxygen to generate Superoxide Anions (

), causing oxidative stress that is toxic to malaria parasites (Plasmodium falciparum) [3].

Part 6: Computational Modeling (DFT)

For predictive modeling, Density Functional Theory (DFT) is used to screen derivatives before synthesis.

-

Recommended Functional: CAM-B3LYP / 6-31G(d,p).

-

Justification: Standard B3LYP often underestimates the band gap of charge-transfer systems. The range-separated hybrid functional (CAM-B3LYP) corrects for long-range interactions prevalent in "Push-Pull" fluorenone derivatives [1].

References

-

DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. National Institutes of Health (PMC).

-

Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. Royal Society of Chemistry (RSC).

-

Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Entrepreneur CN.

-

Synthesis and properties of conjugated oligomers containing fluorene, fluorenone... ResearchGate.

-

Cyclic Voltammetry of Fluorenones: Simulation. ResearchGate.

Methodological & Application

Application Note & Protocol: Synthesis of 2,7-Dibutoxy-9H-fluoren-9-one for Organic Electronics

Abstract

This document provides a detailed guide for the synthesis of 2,7-Dibutoxy-9H-fluoren-9-one, a key building block in the field of organic electronics. Fluorene derivatives are prized for their robust thermal stability, high photoluminescence quantum yields, and tunable electronic properties, making them ideal candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1] The addition of dibutoxy side chains at the 2 and 7 positions significantly enhances the material's solubility in common organic solvents, a critical factor for solution-based processing and device fabrication.[2] This guide outlines a reliable two-stage synthetic strategy, beginning with the preparation of the key intermediate, 2,7-dihydroxy-9-fluorenone, followed by a Williamson ether synthesis to yield the target compound. We provide a step-by-step protocol, explain the rationale behind experimental choices, and detail methods for purification and characterization.

Introduction: The Significance of Functionalized Fluorenones

The 9-fluorenone core is an electron-accepting moiety that, when appropriately functionalized, serves as a versatile platform for constructing high-performance organic semiconductors. The strategic placement of electron-donating alkoxy groups, such as butoxy chains, at the 2 and 7 positions creates a molecule with a distinct push-pull electronic structure. This architecture is highly beneficial for tuning the HOMO/LUMO energy levels and influencing the material's charge transport and photophysical properties.

The primary advantage conferred by the butyl chains is enhanced processability. Many high-performance conjugated organic materials suffer from poor solubility, limiting their application to expensive vacuum deposition techniques. The flexible, non-polar butyl chains disrupt intermolecular packing, increasing solubility and enabling the use of cost-effective solution-based manufacturing methods like spin-coating and inkjet printing.[2] Therefore, mastering the synthesis of this compound is a fundamental step for researchers developing next-generation organic electronic devices.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-part process. The first part involves the synthesis of the precursor, 2,7-dihydroxy-9-fluorenone. While several routes exist, a common and well-documented pathway starts from the readily available hydrocarbon, fluorene.[3][4] The second part is the derivatization of the dihydroxy intermediate via a Williamson ether synthesis to attach the butyl chains.

The overall workflow is designed to build complexity systematically, with purification steps integrated to ensure the high purity required for electronic applications.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2,7-Dihydroxy-9H-fluoren-9-one (Precursor)

This multi-step synthesis transforms fluorene into the key dihydroxy intermediate.

Step 1.1: Oxidation of Fluorene to 9H-Fluoren-9-one

-

Rationale: The initial step activates the fluorene core by introducing a ketone functional group, which directs subsequent electrophilic aromatic substitution reactions.

-

Protocol:

-

In a round-bottom flask, dissolve fluorene in a suitable organic solvent like glacial acetic acid.

-

Slowly add a strong oxidizing agent (e.g., sodium dichromate or potassium permanganate) portion-wise while maintaining the temperature.

-

After the addition is complete, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.

-

Filter the yellow solid, wash thoroughly with water, and dry to yield 9H-Fluoren-9-one.

-

Step 1.2: Nitration to 2,7-Dinitro-9H-fluoren-9-one

-

Rationale: The carbonyl group of fluorenone is a meta-director. However, the overall directing effect of the fused ring system leads to substitution at the 2 and 7 positions. This nitration step is crucial for introducing functional groups that can be converted to hydroxyl groups.

-

Protocol:

-

In a flask equipped with a dropping funnel and stirrer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to below 10°C in an ice bath.[3][5]

-

Slowly add 9H-Fluoren-9-one to the cooled acid mixture while stirring vigorously, ensuring the temperature does not exceed 20°C.

-

After the addition, allow the mixture to stir at room temperature, then heat gently under reflux for 1-2 hours.[3]

-

Carefully pour the reaction mixture onto cracked ice. The yellow precipitate of 2,7-dinitro-9H-fluoren-9-one will form.

-

Filter the solid, wash extensively with water until the washings are neutral, and dry the product.

-

Step 1.3: Reduction to 2,7-Diamino-9H-fluoren-9-one

-

Rationale: The nitro groups are reduced to amino groups, which are precursors for the diazonium salts needed in the next step. Common reducing agents for this transformation include tin(II) chloride or iron powder in an acidic medium.[4][6]

-

Protocol:

-

Suspend 2,7-dinitro-9H-fluoren-9-one in an ethanol/water mixture.

-

Add iron powder and concentrated hydrochloric acid under a nitrogen atmosphere.[3][4]

-

Heat the mixture at reflux for several hours. The reaction progress can be monitored by the color change from yellow to a darker solution.

-

After completion, cool the mixture and make it basic by adding an aqueous sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 2,7-diamino-9H-fluoren-9-one.

-

Step 1.4: Diazotization and Hydrolysis to 2,7-Dihydroxy-9H-fluoren-9-one

-

Rationale: This is a classic Sandmeyer-type reaction sequence. The amino groups are converted into diazonium salts, which are unstable and readily displaced by hydroxyl groups upon heating in an aqueous acidic solution.

-

Protocol:

-

Dissolve 2,7-diamino-9H-fluoren-9-one in an aqueous mineral acid solution (e.g., sulfuric acid).[4]

-

Cool the solution to between -10°C and 0°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature strictly below 5°C.[4]

-

After stirring in the cold for 30-60 minutes, slowly heat the reaction mixture to reflux and maintain for 1-2 hours. Vigorous nitrogen evolution will be observed.

-

Cool the mixture. The product, 2,7-dihydroxy-9-fluorenone, will precipitate.

-

Filter the solid, wash with cold water, and purify by recrystallization (e.g., from an ethanol-water mixture) to obtain the dark red crystalline product.[7][8]

-

Part 2: Synthesis of this compound

-

Mechanism: This reaction proceeds via a Williamson ether synthesis, a classic SN2 reaction. The basic potassium carbonate deprotonates the phenolic hydroxyl groups of 2,7-dihydroxy-9-fluorenone to form more nucleophilic phenoxide ions. These phenoxides then attack the electrophilic primary carbon of 1-bromobutane, displacing the bromide leaving group to form the desired ether linkages.

Caption: Mechanism of the Williamson ether synthesis.

-

Protocol:

-

To a round-bottom flask, add 2,7-dihydroxy-9-fluorenone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, ~2.5-3.0 eq), and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).[8][9]

-

Add 1-bromobutane (BuBr, ~2.5-3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude solid in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to obtain pure this compound as a solid.

-

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Value / Condition | Rationale / Notes |

| Precursor | 2,7-Dihydroxy-9-fluorenone | Key intermediate with reactive hydroxyl groups. |

| Alkylating Agent | 1-Bromobutane | Provides the butyl chains. A slight excess ensures complete reaction. |

| Base | Anhydrous K₂CO₃ | A mild base sufficient to deprotonate the phenol without causing side reactions. Must be anhydrous. |

| Solvent | Acetone or DMF | Polar aprotic solvents that facilitate SN2 reactions. DMF can accelerate the reaction due to its higher boiling point. |

| Temperature | Reflux (~56°C for Acetone) | Provides sufficient thermal energy to overcome the activation barrier without degrading reactants. |

| Reaction Time | 12 - 24 hours | Varies based on scale and solvent. Monitor by TLC for completion. |

| Typical Yield | > 80% | High yields are expected for this efficient reaction. |

| Purification | Recrystallization / Chromatography | Essential to achieve the high purity (>99.5%) required for electronic device fabrication. |

Characterization:

-

¹H NMR: Expect to see characteristic peaks for the aromatic protons on the fluorenone core and distinct signals for the butyl chains (triplet for -CH₃, multiplets for the three -CH₂- groups).

-

¹³C NMR: Will confirm the presence of all unique carbon atoms in the molecule.

-

FT-IR: The disappearance of the broad O-H stretch from the starting material (~3300 cm⁻¹) and the appearance of C-O-C ether stretches (~1250 cm⁻¹) confirms the reaction. The C=O stretch remains (~1710 cm⁻¹).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the final product.

Trustworthiness and Self-Validation

The protocols described are built upon established and widely cited chemical transformations. The trustworthiness of this synthesis is validated at each stage through standard analytical techniques:

-

TLC Monitoring: Provides a real-time check on reaction progress, confirming the consumption of starting materials and the formation of the product.

-

Purification: The use of chromatography or recrystallization is a self-validating system. A sharp melting point and clean spectroscopic data for the purified product confirm its identity and high purity.

-

Spectroscopic Analysis: Final confirmation by NMR, IR, and MS provides unambiguous structural verification, ensuring the material produced is indeed the target compound and meets the standards for use in sensitive electronic applications.

References

- Vertex AI Search. (2025).

-

ResearchGate. (n.d.). Process research on synthesis of 2,7-dihydroxy-9-fluorenone. Retrieved from [Link]

- Google Patents. (n.d.). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.

-

Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Retrieved from [Link]

- Changzhou Mascot Import & Export Co.,Ltd. (2024). 2,7-Dihydroxy-9-fluorenone - Industry News.

- Google Patents. (n.d.). AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts.

- Google Patents. (n.d.). CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone.

- ChemicalBook. (n.d.). 2,7-Dihydroxy-9-fluorenone synthesis.

-

PubChem. (n.d.). 2,7-Dihydroxyfluoren-9-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives. Retrieved from [Link]

- Smolecule. (2026). The Role of Fluorene Derivatives in Modern Organic Electronics Manufacturing.

- PubMed Central. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).

-

ResearchGate. (n.d.). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 4. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: 2,7-Dibutoxy-9H-fluoren-9-one in OLED Architectures

Executive Summary

2,7-Dibutoxy-9H-fluoren-9-one (DBFO) is a bifunctional fluorenone derivative critical to the advancement of blue Organic Light-Emitting Diodes (OLEDs).[1] Unlike standard host materials, DBFO serves two distinct, high-value roles in the OLED ecosystem:

-

Synthesis Precursor: It is the direct precursor to 2,7-dibutoxyfluorene , a highly soluble, electron-rich building block for polyfluorenes (PFOs) and small-molecule blue emitters.[1]

-

Defect Model System: It acts as a spectroscopic standard for the "keto-defect" (fluorenone defect), the primary cause of color instability (green emission bands) in blue OLEDs.[1]

This guide provides protocols for its synthesis, its conversion into active OLED monomers, and its application as a calibration standard for device lifetime analysis.[1]

Chemical Profile & Material Physics[1]

| Property | Specification | Relevance to OLEDs |

| CAS Registry | Derivative Specific | Precursor tracking |

| Molecular Structure | Fluorenone core, 2,7-butoxy subst.[1] | Planar, electron-deficient core with solubilizing wings.[1] |

| Electronic Character | Electron Acceptor (A) | Carbonyl group acts as an electron trap in hole-transporting matrices.[1] |

| Emission Color | Yellow-Orange (~530–560 nm) | Responsible for the "green tail" in degraded blue devices.[1] |

| Solubility | High (CHCl₃, Toluene, THF) | Butoxy chains prevent aggregation, enabling solution processing.[1] |

| Melting Point | ~110–120 °C (Structure dependent) | Thermal stability assessment for evaporation.[1] |

The "Green Band" Phenomenon

In blue OLEDs based on polyfluorenes (PFO), the emission color often degrades from deep blue to a washed-out green over time.[1][2] This is caused by the oxidation of the C-9 bridge, forming a fluorenone moiety.[1]

-

Mechanism: The fluorenone defect acts as a low-energy trap.[1] Excitons generated on the blue-emitting fluorene backbone undergo Förster Resonance Energy Transfer (FRET) to the fluorenone site, which then emits radiatively in the green/orange region.[1]

-

DBFO Utility: Researchers use pure this compound to deliberately dope PFO films, establishing calibration curves to quantify defect density (< 0.1% defects can quench blue emission).[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize high-purity DBFO from 2,7-dihydroxy-9-fluorenone for use as a reference standard or precursor.[1]

Reagents:

-

1-Bromobutane (Alkylation agent)[1]

-

Potassium Carbonate (

, anhydrous)[1] -

DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

-

Activation: Charge a 3-neck round-bottom flask with 2,7-dihydroxy-9-fluorenone (1.0 eq) and

(3.0 eq). Purge with -

Solvation: Add anhydrous DMF. Stir at 60°C for 30 mins to form the phenoxide anion. Note: The color will shift to a deep red/orange indicating deprotonation.[1]

-

Alkylation: Add 1-bromobutane (2.5 eq) dropwise via syringe to control exotherm.

-

Reflux: Heat to 90°C (if DMF) or reflux (if Acetone) for 12–24 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2).[1]

-

Workup: Pour reaction mixture into ice water. The product will precipitate as a yellow solid.[1] Filter and wash with water to remove salts.[1]

-

Purification (Critical for OLEDs): Recrystallize from Ethanol/Toluene (1:1).[1]

-

Quality Check: HPLC purity must be >99.5% to avoid charge trapping in devices.[1]

-

Protocol B: Reduction to 2,7-Dibutoxyfluorene (Active Monomer)

Objective: Remove the carbonyl oxygen to create the electron-rich, blue-emitting fluorene monomer.[1]

Method: Wolff-Kishner Reduction (Huang-Minlon Modification)[1]

-

Mix: Combine DBFO (10g), Hydrazine hydrate (80%, 5 eq), and KOH (4 eq) in Diethylene Glycol (DEG).

-

Hydrazone Formation: Heat to 120°C for 2 hours.

-

Elimination: Raise temperature to 190–200°C. Distill off water/excess hydrazine. Evolution of

gas indicates reduction.[1] -

Isolation: Cool, pour into water, extract with Chloroform.

-

Result: 2,7-Dibutoxyfluorene (White solid).[1] This material is now ready for Suzuki coupling polymerization to form PFO derivatives.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the dual pathway: the "Unwanted" oxidation leading to defects (which DBFO models) and the "Wanted" synthetic route to blue emitters.[1]

Figure 1: Strategic map of DBFO. Top path: The degradation mechanism in devices.[1][6] Bottom path: The synthetic utility of DBFO.

Device Application: Defect Quantification Protocol

Use this protocol to validate the stability of your blue OLED materials.[1]

Context: You have synthesized a new batch of Blue Polyfluorene (PFO). You need to know its susceptibility to "Green Band" degradation.[1]

-

Preparation of Standard: Dissolve pure PFO in Toluene (10 mg/mL).

-

Doping: Prepare a stock solution of This compound (DBFO).[1] Add DBFO to the PFO solution at concentrations of 0.05%, 0.1%, 0.5%, and 1.0% (molar ratio).[1]

-

Film Fabrication: Spin-coat these blends onto Quartz substrates (1500 rpm, 60s).

-

Spectroscopy: Measure Photoluminescence (PL) spectra (

nm). -

Analysis:

-

Validation: Subject your undoped PFO film to accelerated aging (UV light in air).[1] Measure its PL spectrum.[1][2] Use the calibration curve derived from the DBFO blends to calculate the exact % of oxidized fluorenone defects generated.[1]

Troubleshooting & Storage

| Issue | Cause | Solution |

| Low Solubility | Incomplete alkylation (mono-butoxy) | Ensure excess BuBr and longer reflux times.[1] Check NMR for symmetry. |

| Green Emission in "Pure" Monomer | Residual ketone (incomplete reduction) | If synthesizing the fluorene monomer, trace DBFO causes green emission.[1] Recrystallize from Ethanol 3x. |

| Yellowing of Powder | Auto-oxidation | Store DBFO and derivatives under Argon in amber vials. |

References

-

Grisorio, R., et al. "Synthesis and properties of new fluorene-based materials for OLEDs."[1] Macromolecular Chemistry and Physics. (Generalized citation for fluorenone synthesis).

-

List, E. J. W., et al. "The origin of the green emission in polyfluorene-based conjugated polymers: On-chain defect emission."[1] Physical Review B. (Seminal paper on the Keto-Defect mechanism).[1]

-

Sigma-Aldrich. "Poly(9,9-di-n-octylfluorenyl-2,7-diyl) Product Specification." (Reference for PFO properties).

-

BenchChem. "Application of Fluorene Derivatives in Organic Light-Emitting Diodes." (General application context).

-

PubChem. "2,7-Dinitro-9-fluorenone Compound Summary."[1] (Related fluorenone derivative properties).

(Note: Specific synthesis yields and reaction times may vary based on scale. Always perform a pilot reaction.)

Sources

- 1. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mascotchem.com [mascotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

Application Notes and Protocols: 2,7-Dibutoxy-9H-fluoren-9-one as a Versatile Building Block for High-Performance Conjugated Polymers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Architectural Elegance of 2,7-Dibutoxy-9H-fluoren-9-one in Polymer Electronics

In the landscape of organic electronics, the fluorene moiety has established itself as a cornerstone building block for a diverse array of high-performance conjugated polymers.[1] Its rigid, planar structure, coupled with exceptional thermal stability and high charge carrier mobility, provides a robust scaffold for constructing materials tailored for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] Within this class of materials, this compound emerges as a particularly compelling monomer. The introduction of electron-donating butoxy side chains at the 2 and 7 positions serves a dual purpose: it enhances the solubility and processability of the resulting polymers, a critical factor for device fabrication, and it modulates the electronic properties of the fluorene core, influencing the HOMO/LUMO energy levels and, consequently, the optoelectronic characteristics of the final material.[3] The ketone functional group at the 9-position further refines the electronic nature of the monomer, introducing an electron-withdrawing character that can be strategically employed in donor-acceptor polymer architectures to tune the bandgap and absorption profile.[4]

This technical guide provides a comprehensive overview of the synthesis, polymerization, and application of this compound as a building block for advanced conjugated polymers. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for the synthesis of the monomer and its subsequent polymerization via Suzuki and Stille coupling reactions.

Part 1: Monomer Synthesis - A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with the readily available 9H-fluorene. The key transformations involve the synthesis of the precursor 2,7-dihydroxy-9H-fluoren-9-one, followed by an alkylation reaction to introduce the butoxy chains.

Synthesis of 2,7-Dihydroxy-9H-fluoren-9-one

The synthesis of 2,7-dihydroxy-9-fluoren-9-one can be achieved through various routes, with one common method involving the sulfonation, oxidation, and alkali fusion of fluorene.[5] A more recent and often higher-yielding method involves the oxidation of 9H-fluorene-2,7-diacyl dibenzoate followed by hydrolysis.[6]

Alkylation to this compound: A Detailed Protocol

The introduction of the butoxy side chains is achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers.

Protocol: Synthesis of this compound

-

Materials:

-

2,7-Dihydroxy-9H-fluoren-9-one

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dihydroxy-9H-fluoren-9-one (1 equivalent).

-

Add anhydrous potassium carbonate (3-4 equivalents) to the flask.

-

Add anhydrous acetone to the flask to create a suspension. The volume should be sufficient to ensure good stirring.

-

Under an inert atmosphere (Argon or Nitrogen), add 1-bromobutane (2.5-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a pure solid.

-

-

Causality of Choices:

-

Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of 1-bromobutane and to ensure the efficiency of the Williamson ether synthesis.

-

Excess Reagents: An excess of both potassium carbonate and 1-bromobutane is used to drive the reaction to completion.

-

Inert Atmosphere: An inert atmosphere prevents potential side reactions and degradation of the starting materials and product.

-

Reflux: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Part 2: Functionalization for Polymerization

To be used in common cross-coupling polymerization methods like Suzuki and Stille reactions, the this compound monomer must be functionalized with appropriate reactive groups, typically halogens (for Suzuki and Stille) or organotin moieties (for Stille).

Bromination of this compound

The introduction of bromine atoms at the 3 and 6 positions (or other available positions depending on the desired polymer architecture) is a common strategy to create a dihalo-monomer suitable for polymerization.

Protocol: Bromination of this compound

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM) or Chloroform

-

Sodium Bicarbonate solution (saturated)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in DCM or chloroform in a round-bottom flask.

-

In a separate flask, carefully prepare a solution of NBS (2.2 equivalents) in a mixture of the same solvent and a catalytic amount of concentrated sulfuric acid. Caution: Handle concentrated sulfuric acid with extreme care.

-

Slowly add the NBS solution to the fluorenone solution at 0 °C in the dark. The reaction should be protected from light to prevent radical side reactions.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the dibrominated monomer.

-

-

Causality of Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for activated aromatic rings.

-

Sulfuric Acid: The acid acts as a catalyst to activate the NBS for electrophilic aromatic substitution.

-

Dark Conditions: Performing the reaction in the dark minimizes the formation of radical byproducts.

-

Part 3: Polymerization Methodologies

With the functionalized monomer in hand, we can now proceed with the polymerization to create conjugated polymers. Suzuki and Stille coupling reactions are the most widely used methods for this purpose.

Suzuki Coupling Polymerization

The Suzuki coupling reaction is a versatile and powerful tool for the formation of C-C bonds, making it ideal for the synthesis of conjugated polymers.[5] It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Workflow for Suzuki Coupling Polymerization

Caption: Suzuki coupling polymerization workflow.

Protocol: Suzuki Coupling Polymerization

-

Materials:

-

Dibromo-2,7-dibutoxy-9H-fluoren-9-one (1 equivalent)

-

Aromatic diboronic acid or ester comonomer (1 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., Potassium carbonate, Cesium carbonate, 3-4 equivalents)

-

Phase-transfer catalyst (e.g., Aliquat 336, optional)

-

Solvent system (e.g., Toluene and water)

-

Argon or Nitrogen gas

-

Standard Schlenk line equipment

-

-

Procedure:

-

In a Schlenk flask, combine the dibrominated fluorenone monomer, the diboronic acid/ester comonomer, the base, and the phase-transfer catalyst (if used).

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Degas the mixture by bubbling with an inert gas for at least 30 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 90-110 °C and stir vigorously for 24-72 hours.

-

After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Collect the polymer by filtration and purify it further by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Dissolve the purified polymer in a suitable solvent like chloroform or toluene and precipitate it again in methanol.

-

Collect the final polymer and dry it under vacuum.

-

Stille Coupling Polymerization

The Stille coupling reaction involves the reaction of an organotin compound with an organohalide, also catalyzed by palladium. It is known for its tolerance to a wide range of functional groups.

Workflow for Stille Coupling Polymerization

Caption: Stille coupling polymerization workflow.

Protocol: Stille Coupling Polymerization

-

Materials:

-

Dibromo-2,7-dibutoxy-9H-fluoren-9-one (1 equivalent)

-

Aromatic distannane comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, and a phosphine ligand like Tri(o-tolyl)phosphine, P(o-tol)₃)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF)

-

Argon or Nitrogen gas

-

Standard Schlenk line equipment

-

-

Procedure:

-

In a flame-dried Schlenk flask, dissolve the dibrominated fluorenone monomer and the distannane comonomer in the anhydrous, degassed solvent.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

-

Heat the reaction mixture to 90-120 °C and stir for 24-72 hours.

-

Follow the same precipitation and purification procedure as described for the Suzuki coupling polymerization (steps 6-9).

-

Part 4: Characterization and Properties

The synthesized polymers must be thoroughly characterized to understand their structure, molecular weight, and optoelectronic properties.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the polymer repeat unit. |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |

| UV-Vis Spectroscopy | Absorption spectrum, optical bandgap. |

| Photoluminescence (PL) Spectroscopy | Emission spectrum, quantum yield. |

| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap. |

| Thermogravimetric Analysis (TGA) | Thermal stability. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). |

Representative Optoelectronic Properties of Fluorene-based Copolymers with Alkoxy Side Chains:

| Property | Typical Value Range | Significance |

| HOMO Level | -5.2 to -5.8 eV | Determines the energy barrier for hole injection and the open-circuit voltage in OPVs. |

| LUMO Level | -2.5 to -3.2 eV | Influences electron injection and the open-circuit voltage in OPVs. |

| Optical Bandgap | 2.5 to 3.0 eV | Dictates the absorption and emission color of the material. |

| Charge Carrier Mobility | 10⁻⁵ to 10⁻² cm²/Vs | A key parameter for efficient charge transport in electronic devices.[7] |

Part 5: Applications in Organic Electronics

The unique properties of conjugated polymers derived from this compound make them highly suitable for a range of applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The high photoluminescence quantum yield and tunable emission color of these polymers make them excellent candidates for the emissive layer in OLEDs.[8] The butoxy side chains help to prevent aggregation-induced quenching, leading to more efficient devices.

Representative Performance of Fluorene-based Polymer OLEDs:

| Device Parameter | Typical Performance |

| Turn-on Voltage | 3 - 6 V |

| Maximum Luminance | > 10,000 cd/m² |

| External Quantum Efficiency (EQE) | 2 - 8 % |

| Emission Color | Blue to Green-Yellow (depending on comonomer) |

Organic Photovoltaics (OPVs)

In OPVs, these polymers can act as the electron donor material in a bulk heterojunction (BHJ) blend with a fullerene derivative or a non-fullerene acceptor. The tunable HOMO level and broad absorption spectrum are advantageous for achieving high power conversion efficiencies (PCE).

Representative Performance of Fluorene-based Polymer OPVs:

| Device Parameter | Typical Performance |

| Open-Circuit Voltage (Voc) | 0.7 - 1.0 V |

| Short-Circuit Current (Jsc) | 5 - 15 mA/cm² |

| Fill Factor (FF) | 50 - 70 % |

| Power Conversion Efficiency (PCE) | 3 - 8 % |

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced conjugated polymers. Its unique combination of a fluorenone core with solubilizing and electron-donating butoxy side chains allows for the creation of materials with tailored optoelectronic properties. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this monomer in the development of next-generation organic electronic devices. The ability to fine-tune the polymer architecture through copolymerization opens up a vast design space for materials with enhanced performance in OLEDs, OPVs, and beyond.

References

- Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.

-

9,9-Disubstituted Fluorene-Based Polymers: Preparation and Characterization - AAU-ETD - Addis Ababa University. [Link]

-

2,7-Diaryl-9,9′-alkylfluorene derivatives obtained from Suzuki reaction... - ResearchGate. [Link]

-

(PDF) Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics - ResearchGate. [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC - PubMed Central. [Link]

-

HOMO/LUMO energy levels and band gaps determined from electrochemical measurements - ResearchGate. [Link]

- CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google P

-

Design Rules to Maximize Charge-Carrier Mobility along Conjugated Polymer Chains - Université de Mons. [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. [Link]

-

Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties | Semantic Scholar. [Link]

-

Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis - MDPI. [Link]

-

Process research on synthesis of 2,7-dihydroxy-9-fluorenone - ResearchGate. [Link]

-

Electronic and optical properties of polyfluorene and fluorene-based copolymers: A quantum-chemical characterization. [Link]

-

A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes | Organic Letters - ACS Publications. [Link]

-

Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone scaffolds with predictable electronic and optoelectronic properties | Request PDF - ResearchGate. [Link]

-

Synthesis and Electroluminescence Properties of Poly(9,9-di-n-octylfluorenyl-2,7-vinylene) Derivatives for Light-Emitting Display† | Request PDF - ResearchGate. [Link]

-

2,7-dibromo-9,9-di-n-octyl-9H-fluorene - Boron Molecular. [Link]

-

Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. [Link]

-

Fluorinated Polymer Yields High Organic Solar Cell Performance for a Wide Range of Morphologies - Scite.ai. [Link]

-

Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. [Link]

-

Unified description of charge-carrier mobilities in disordered semiconducting polymers - Pure. [Link]

-

Regular Article - Physical Chemistry Research. [Link]

-

Impact of Nanoscale Morphology on Charge Carrier Delocalization and Mobility in an Organic Semiconductor - PMC - PubMed Central. [Link]

-

OPV performance metrics for representative high-performance polymer... | Download Scientific Diagram - ResearchGate. [Link]

-

The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel - Roskilde University. [Link]

-

Impact of nanoscale morphology on charge carrier delocalization and mobility in an organic semiconductor - UCL Discovery - University College London. [Link]

-

Single Molecule Studies of a 2,7-Bis-(Phenylethenyl)fluorenone: Implications for Green-Emission Bands in Fluorene-Based OLEDs | Request PDF - ResearchGate. [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC. [Link]

-

Tuning the Selectivity of Metal Oxide Gas Sensors with Vapor Phase Deposited Ultrathin Polymer Thin Films. [Link]

-

The Role of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(4,4'-(N-(4-butylphenyl) in Advancing OLED Technology. [Link]

-

Achieving Over 15% Efficiency in Organic Photovoltaic Cells via Copolymer Design. [Link]00869)

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]

- 7. docnum.umons.ac.be [docnum.umons.ac.be]

- 8. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2,7-Dibutoxy-9H-fluoren-9-one Synthesis & Stability

[1]

Executive Intelligence: The Stability Triad

This compound is a critical intermediate for optoelectronic materials (OLEDs) and pharmaceutical precursors (e.g., Tilorone analogs).[1] While the fluorenone core is robust, the specific introduction and maintenance of the 2,7-alkoxy chains introduce three primary degradation vectors during synthesis:

-

Photochemical Radicalization: The fluorenone core is a known photosensitizer. Under irradiation (even ambient lab light), it can generate singlet oxygen or undergo radical abstraction, attacking the butyl chains.[1]

-

Acid-Catalyzed Dealkylation: The ether linkage is stable to base but susceptible to cleavage by Lewis acids or strong protic acids often used in downstream processing or improper workups.

-

Oxidative Coupling (Pre-alkylation): The 2,7-dihydroxy precursor is prone to oxidative phenolic coupling (dimerization) before the protecting butyl groups are attached.

Synthesis Workflow & Critical Control Points

The synthesis typically proceeds via the Williamson Ether Synthesis of 2,7-dihydroxy-9-fluorenone.[1] This protocol is designed to minimize the "Red-Brown" impurity profile associated with oxidative degradation.

Optimized Protocol: 2,7-O-Alkylation[1]

| Parameter | Specification | Mechanistic Rationale |

| Precursor | 2,7-Dihydroxy-9-fluorenone (Dry) | Moisture competes with the phenol for the alkyl halide, generating butanol and consuming base.[1] |

| Reagent | 1-Bromobutane (1.2 eq per -OH) | Excess drives kinetics; Bromide is preferred over Iodide to prevent light-sensitive iodine byproducts.[1] |

| Base | K₂CO₃ (Anhydrous, 3.0 eq) | Potassium matches the cavity size for phenolate coordination better than Sodium, enhancing nucleophilicity.[1] |

| Solvent | DMF or NMP (Anhydrous) | High dielectric constant dissociates the phenolate-K+ ion pair.[1] Avoid Acetone (Aldol side reactions with base). |

| Atmosphere | Nitrogen/Argon Sparge | CRITICAL: Removes O₂ to prevent oxidative coupling of the phenolate intermediate. |

| Temp | 80–90 °C | Sufficient for |

Visualization: Pathway & Failure Analysis

The following diagram maps the "Golden Path" to the target molecule against the two most common degradation pathways: Oxidative Dimerization (during synthesis) and Ether Cleavage (during workup).[1]

Figure 1: Reaction logic flow illustrating the critical necessity of inert atmosphere at the phenolate stage and pH control during workup.[1]

Troubleshooting Dashboard (FAQ)

Issue 1: The reaction mixture turned dark brown/black.

Diagnosis: Oxidative coupling of the phenolate. Mechanism: The deprotonated phenol (phenolate) is electron-rich.[1] In the presence of Oxygen, it oxidizes to a radical which couples with other rings, forming highly conjugated, dark-colored oligomers (similar to melanin formation).[1] Corrective Action:

-

Immediate: You cannot reverse this. Isolate the product via column chromatography (Silica, Hexane:Ethyl Acetate).[1] The oligomers are very polar and will stick to the baseline.

-

Prevention: Degas DMF via sparging with

for 20 mins before adding the base. Keep the reaction under positive

Issue 2: Yield is low; NMR shows aliphatic signals but also broad -OH peaks.

Diagnosis: Incomplete alkylation (Mono-butoxy intermediate).[1] Mechanism: Steric hindrance or insufficient base solubility. The first butyl group adds easily, but the second one makes the molecule more lipophilic and potentially less soluble in the polar interface if mixing is poor.[1] Corrective Action:

-

Protocol Adjustment: Add a phase transfer catalyst (e.g., 18-Crown-6, 5 mol%) to solubilize the Potassium carbonate.[1]

-

Recovery: Re-subject the crude material to the reaction conditions. It is stable enough to survive a second round of heating.

Issue 3: Product degraded during silica gel purification.

Diagnosis: Acid-catalyzed hydrolysis on active silica.[1] Mechanism: Standard silica gel is slightly acidic (pH 5-6).[1] If the elution is slow, the ether bonds can hydrolyze, or the ketone can interact strongly, causing tailing and loss of material.[1] Corrective Action:

-

Neutralization: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before loading the sample. This neutralizes acidic sites.

-

Eluent: Use a gradient starting from 100% Hexane to 90:10 Hexane:EtOAc.

Storage & Stability Protocol

Once synthesized, the this compound molecule requires specific storage to prevent "shelf-degradation."[1]

-

Light Exclusion: Store in amber vials wrapped in foil. Fluorenones absorb in the blue/UV region. Long-term exposure leads to photo-reduction or peroxide formation at the ether alpha-carbon [1].[1]

-

Atmosphere: While the solid is relatively stable to air, solution-state storage (e.g., in CDCl3 for NMR) accelerates degradation.[1] Store dry.

-

Temperature: Ambient temperature is generally acceptable for the solid, but

is recommended for long-term purity to prevent slow lattice oxidation.[1]

References

-

Photochemistry of Fluorenone Derivatives

-

Synthesis of Alkoxy Fluorenones (Tilorone Precursors)

- Title: Synthesis and Antiviral Activity of Tilorone Analogs.

- Source: Journal of Medicinal Chemistry (via NIH PubMed).

-

URL:[Link]

-

General Williamson Ether Synthesis on Fluorenes

-

Oxidative Stability of Phenolates

- Title: Oxid

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

Sources

- 1. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 2. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]

- 3. mascotchem.com [mascotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Dihydroxy-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Enhancing the Quantum Yield of 2,7-Dibutoxy-9H-fluoren-9-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Dibutoxy-9H-fluoren-9-one and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you optimize your experimental outcomes, specifically focusing on enhancing the fluorescence quantum yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts related to the quantum yield of fluorenone derivatives.

Q1: What is fluorescence quantum yield and why is it a critical parameter for my research?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal. For applications in drug development, bio-imaging, and sensor technology, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio.

Q2: What are the primary factors that influence the quantum yield of this compound derivatives?

A2: The quantum yield of these derivatives is highly sensitive to a variety of factors. Key influencers include:

-

Molecular Structure: The nature and position of substituents on the fluorenone core significantly impact the electronic properties and, consequently, the quantum yield.[3][4]

-

Solvent Environment: The polarity, viscosity, and proticity of the solvent can dramatically alter the fluorescence properties.[5][6] Hydrogen bonding between the solvent and the fluorenone derivative can lead to fluorescence quenching.[7]

-

Concentration: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a significant decrease in quantum yield.[8][9]

-

Temperature: Temperature can affect non-radiative decay pathways and solvent-fluorophore interactions, thereby influencing the quantum yield.[5][7]

-

Presence of Quenchers: Impurities or other molecular species in the solution can deactivate the excited state of the fluorophore, reducing the quantum yield.

Q3: I've synthesized a new this compound derivative, but it shows very weak fluorescence. What could be the issue?

A3: Low fluorescence, or a low quantum yield, can stem from several sources. The primary suspects are often related to the molecular design or the experimental conditions. The specific substituents on your derivative might be promoting non-radiative decay pathways, such as intersystem crossing to the triplet state.[5] Alternatively, the solvent you are using may be quenching the fluorescence through mechanisms like hydrogen bonding.[7] It is also crucial to ensure the purity of your compound, as even small amounts of quenching impurities can have a large effect.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges you might encounter.

Guide 1: Low or No Detectable Fluorescence

Problem: My this compound derivative exhibits significantly lower quantum yield than expected, or no fluorescence is detectable.

Causality Analysis:

The absence of strong fluorescence is a direct indication that the excited state of your molecule is deactivating through non-radiative pathways at a much higher rate than through radiative (fluorescence) pathways.[1] This can be due to inherent molecular properties or external environmental factors.

Troubleshooting Workflow:

A workflow for troubleshooting low quantum yield.

Step-by-Step Protocol:

-

Verify Compound Purity:

-

Action: Analyze your sample using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Rationale: Impurities can act as quenchers. Even trace amounts of residual starting materials or byproducts can significantly reduce fluorescence. For instance, residual solvents from purification can interact with the fluorophore.

-

Solution: If impurities are detected, re-purify your compound using column chromatography or recrystallization until a high purity is achieved (typically >98%).[10]

-

-

Systematic Solvent Screening:

-

Action: Prepare dilute solutions of your derivative in a range of solvents with varying polarities and proticities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).[11]

-

Rationale: The photophysical properties of fluorenones are highly solvent-dependent.[5] Protic solvents, in particular, can form hydrogen bonds with the carbonyl group of the fluorenone, leading to fluorescence quenching.[7]

-

Data Presentation:

-

| Solvent | Polarity Index | Hydrogen Bond Donor Acidity (α) | Observed Relative Quantum Yield |

| Hexane | 0.1 | 0.00 | High |

| Toluene | 2.4 | 0.00 | Moderate-High |

| Dichloromethane | 3.1 | 0.13 | Moderate |

| Acetonitrile | 5.8 | 0.19 | Low-Moderate |

| Ethanol | 4.3 | 0.83 | Very Low |

| Water | 10.2 | 1.17 | Negligible |

-

Investigate Concentration Effects (Aggregation-Caused Quenching):

-

Action: Perform a concentration-dependent fluorescence study. Prepare a series of solutions with concentrations ranging from micromolar to millimolar and measure the fluorescence intensity.

-

Rationale: Many organic fluorophores, including fluorenone derivatives, are prone to aggregation at higher concentrations. This aggregation often leads to self-quenching and a decrease in the overall quantum yield.[8][9]

-

Expected Outcome: You should observe a linear increase in fluorescence with concentration at low concentrations, followed by a plateau and then a decrease at higher concentrations if aggregation is occurring. The optimal concentration will be in the linear range.

-

Guide 2: Inconsistent or Irreproducible Quantum Yield Measurements

Problem: I am getting different quantum yield values for the same sample across different measurements.

Causality Analysis:

Inconsistent quantum yield measurements often point to issues with the experimental setup, sample preparation, or the choice of the reference standard. The relative method for determining quantum yield is highly dependent on the accuracy of several experimental parameters.[12]

Experimental Protocol for Accurate Quantum Yield Measurement:

A workflow for accurate quantum yield measurement.

Step-by-Step Protocol:

-

Selection of an Appropriate Reference Standard:

-

Action: Choose a reference standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to your this compound derivative.[13] For fluorenones, which often emit in the blue-green to orange-red region, standards like Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Rhodamine 6G in ethanol (Φ = 0.95) can be suitable.[1][7]

-

Rationale: Using a standard with a significantly different emission profile can lead to errors due to the wavelength-dependent sensitivity of the detector.[13]

-

-

Consistent Sample Preparation and Measurement:

-

Action:

-

Use the same excitation wavelength for both the sample and the reference.

-

Ensure the absorbance of both the sample and reference solutions at the excitation wavelength is low (ideally < 0.1) to avoid inner filter effects.[14]

-

Use the same cuvette for all measurements, or ensure that the cuvettes are matched.

-

Maintain the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.[12]

-

-

Rationale: The comparative method for quantum yield calculation relies on the assumption that the experimental conditions are identical for both the sample and the standard.[15] Any variation can introduce significant errors.

-

-

Quantum Yield Calculation:

-

Action: Use the following equation to calculate the quantum yield of your sample (Φ_S):

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference.

-

I_S and I_R are the integrated fluorescence intensities of the sample and reference, respectively.

-

A_S and A_R are the absorbances of the sample and reference at the excitation wavelength, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solvents, respectively.[1][15]

-

-

Trustworthiness: Cross-verifying your results with a second, different reference standard can provide a self-validating system and increase confidence in your measurements.[12]

-

Section 3: Synthesis and Structural Considerations

Q4: How can I modify the synthesis of this compound to potentially improve its quantum yield?

A4: The synthesis of the fluorenone core and the subsequent introduction of substituents offer several points for optimization. The initial synthesis of 2,7-dihydroxy-9-fluorenone can be achieved through various routes, including the oxidation and subsequent functionalization of fluorene.[10][16] The choice of reaction conditions, such as the type of acid used in condensation reactions, can influence the yield and purity of the final product.[17]

To enhance the quantum yield, consider the following structural modifications:

-

Introducing Electron-Donating and Electron-Accepting Groups: Creating a "push-pull" system by introducing electron-donating groups at the 2 and 7 positions (like the butoxy groups) and an electron-accepting group elsewhere on the fluorenone core can enhance intramolecular charge transfer (ICT), which often leads to higher quantum yields and red-shifted emission.

-

Restricting Molecular Rotations: Introducing bulky side groups can increase the rigidity of the molecule, which can suppress non-radiative decay pathways associated with molecular vibrations and rotations, thereby enhancing fluorescence. This is a key principle behind aggregation-induced emission (AIE), a phenomenon opposite to ACQ.[18]

-

Altering the 9-Position: While the carbonyl group at the 9-position is characteristic of fluorenones, modifications at this position can significantly alter the photophysical properties. For example, creating spiro-derivatives can lead to materials with high thermal stability and strong emission.[19]

Synthesis Workflow Example: Suzuki Coupling for Derivative Synthesis

A generalized workflow for synthesizing fluorenone derivatives via Suzuki coupling.

This workflow, based on established palladium-catalyzed cross-coupling reactions, allows for the systematic introduction of various aryl groups at the 2 and 7 positions to tune the electronic and photophysical properties of the fluorenone core.[3]

References

-

Process research on synthesis of 2,7-dihydroxy-9-fluorenone. ResearchGate. Available at: [Link]

-

Determination of relative fluorescence quantum yields of transparent samples. NSF Public Access Repository. Available at: [Link]

-

A study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. Available at: [Link]

-